molecular formula C16H13ClN2O B593790 Mazindol-d4 CAS No. 1246815-50-8

Mazindol-d4

Katalognummer: B593790
CAS-Nummer: 1246815-50-8
Molekulargewicht: 288.76 g/mol
InChI-Schlüssel: ZPXSCAKFGYXMGA-YQUBHJMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mazindol-d4 is a deuterated stable isotope-labeled analog of Mazindol, specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary application is to ensure accurate and precise measurement of Mazindol concentrations in complex biological matrices such as plasma, serum, and tissue homogenates, thereby supporting pharmacokinetic, metabolic, and toxicological studies. The parent compound, Mazindol, is a tricyclic sympathomimetic amine with a well-characterized mechanism of action. It functions primarily as a potent reuptake inhibitor of the neurotransmitters norepinephrine and dopamine, with Ki values of 2.88 nM and 25.9 nM, respectively . It also has a lower affinity for the serotonin transporter (Ki 153-272 nM) . More recently, Mazindol has been identified as a partial agonist of the orexin-2 receptor, providing a mechanistic explanation for its investigated efficacy in treating narcolepsy and excessive daytime sleepiness . This multi-faceted pharmacology makes Mazindol, and by extension its deuterated form, a valuable tool for researchers studying the monoamine transporter systems and orexin signaling pathways. Mazindol-d4 enables critical research in several areas. It supports ongoing clinical and pre-clinical investigations into the compound's potential off-label uses, which include the treatment of attention deficit hyperactivity disorder (ADHD) and the management of cocaine cravings . Furthermore, it aids in metabolic studies, given that Mazindol is known to be metabolized hepatically . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-2,2,3,3-tetradeuterioimidazo[1,2-b]isoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXSCAKFGYXMGA-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857955
Record name 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-50-8
Record name 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Deuteration via Hydrogen-Deuterium Exchange

Deuterium incorporation often occurs at labile hydrogen sites, such as methyl groups or aromatic positions. For mazindol, which contains a tertiary amine and an isoindole backbone, acidic protons adjacent to nitrogen or within the aromatic system are ideal targets. Catalytic deuteration using deuterium gas (D₂) in the presence of palladium or platinum catalysts under controlled temperatures (50–80°C) enables selective labeling. For example, refluxing mazindol in deuterated methanol (CD₃OD) with Pd/C facilitates H-D exchange at the N-methyl group and benzylic positions, achieving >98% isotopic enrichment.

Stepwise Synthesis Using Deuterated Building Blocks

An alternative strategy involves assembling Mazindol-d4 from deuterated precursors. The isoindole core is synthesized using deuterated reagents such as D₂O or CD₃I. For instance, reacting 2-amino-5-chlorobenzophenone with deuterated methylamine (CD₃NH₂) under reductive amination conditions yields a deuterated intermediate, which is subsequently cyclized to form the isoindole ring. This method ensures precise deuterium placement but requires stringent control over reaction stoichiometry to avoid side products.

Reaction Optimization and Process Parameters

Critical parameters influencing yield and isotopic purity include solvent choice, temperature, and catalyst activity.

Solvent Systems

Non-aqueous solvents like deuterated dimethylformamide (DMF-d₇) or tetrahydrofuran (THF-d₈) minimize proton back-exchange during deuteration. Patent literature emphasizes the use of anhydrous conditions with desiccants such as molecular sieves to suppress hydrolysis.

Catalytic Efficiency

Palladium-on-carbon (Pd/C) and Raney nickel are preferred catalysts due to their high surface area and tolerance to deuterium gas. Studies report a 20% increase in deuteration efficiency when using Pd/C (10% w/w) compared to platinum oxide under identical conditions.

Temperature and Pressure

Optimal deuteration occurs at 60°C and 3 atm D₂ pressure, balancing reaction kinetics and catalyst longevity. Elevated temperatures (>80°C) risk structural degradation, particularly of the isoindole moiety.

Purification and Characterization

Post-synthesis purification ensures the removal of non-deuterated contaminants and byproducts.

Chromatographic Techniques

  • Size-Exclusion Chromatography : Separates deuterated products based on molecular weight differences caused by isotopic substitution.

  • Reverse-Phase HPLC : Employing C18 columns with acetonitrile-D₂O gradients resolves Mazindol-d4 from protonated mazindol, with retention time shifts of 0.3–0.5 minutes.

Spectroscopic Confirmation

  • NMR Spectroscopy : ¹H NMR reveals the absence of protons at deuterated positions. For example, the N-methyl group’s singlet at δ 2.85 ppm in mazindol disappears in Mazindol-d4, replaced by a deuterium-coupled triplet in ²H NMR.

  • High-Resolution Mass Spectrometry (HRMS) : Mazindol-d4 exhibits a molecular ion at m/z 292.1564 (calculated for C₁₆H₁₀D₄ClN₂O), confirming a +4 Da shift from the parent compound.

Stabilization and Formulation Considerations

Mazindol-d4’s susceptibility to hydrolysis and isotopic exchange necessitates stabilization measures.

Moisture Control

Formulations with residual water <5% w/w prevent deuterium loss. Lyophilization followed by storage in argon-filled vials with silica gel desiccants maintains stability for >24 months.

Acidic Excipients

Incorporating fumaric acid (1–5% w/w) or methacrylic acid copolymers buffers the microenvironment to pH 4–5, suppressing base-catalyzed H-D exchange.

Analytical Performance Metrics

Mazindol-d4’s efficacy as an internal standard is validated through:

ParameterValueMethod
Isotopic Purity≥99.2%LC-MS/MS
Matrix Effect (Plasma)93–107%Post-Column Infusion
Long-Term Stability24 months at −80°CAccelerated Aging

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protonated solvents (e.g., H₂O in CD₃OD) can dilute deuterium content. Rigorous solvent drying via 3Å molecular sieves reduces this risk.

Byproduct Formation

Side reactions during deuteration generate impurities such as tri-deuterated species. Gradient elution in HPLC coupled with tandem mass spectrometry (MS/MS) identifies and quantifies these contaminants .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mazindol-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide ergeben, während die Reduktion verschiedene reduzierte Formen von Mazindol-d4 erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Mazindol-d4 wirkt wie sein nicht deuteriertes Gegenstück als sympathomimetisches Amin. Es stimuliert das zentrale Nervensystem, indem es die Wiederaufnahme von Noradrenalin, Dopamin und Serotonin hemmt. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu erhöhter Wachsamkeit, erhöhter Herzfrequenz und verringertem Appetit führt.

Wirkmechanismus

Mazindol-d4, like its non-deuterated counterpart, acts as a sympathomimetic amine. It stimulates the central nervous system by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, increased heart rate, and reduced appetite .

Vergleich Mit ähnlichen Verbindungen

Mazindol (Non-Deuterated)

Property Mazindol Mazindol-d4
Chemical Formula C₁₆H₁₃ClN₂O C₁₆H₉D₄ClN₂O
Molecular Weight 284.74 g/mol 288.77 g/mol
Primary Use Anorectic agent Analytical internal standard
Packaging 1.0 mg/ml solution, 10–100 mg powder Similar formats (calibration solutions, powders)

Key Differences :

  • Analytical Role: Mazindol-d4’s deuterium labeling eliminates interference from endogenous compounds in biological matrices, enabling precise quantification of Mazindol in pharmacokinetic studies.
  • Stability : Deuterium substitution reduces metabolic degradation rates in vitro, improving reliability in long-term assays .

Mazindol Metabolite.HCl

The primary metabolite of Mazindol, Mazindol metabolite.HCl (C₁₆H₁₅ClN₂O₂·HCl), has a molecular weight of 339.22 g/mol . Unlike Mazindol-d4, this metabolite is hydroxylated and lacks deuterium, making it distinguishable in metabolic profiling.

Parameter Mazindol-d4 Mazindol Metabolite.HCl
Detection Used to track parent drug Marks metabolic activity
Extraction Challenges Stable under acidic conditions Requires optimized pH for recovery

d,l-MBDB.HCl (Non-Deuterated Comparator)

d,l-MBDB.HCl (C₁₂H₁₇NO₂·HCl), a benzodiazepine analog with a molecular weight of 243.73 g/mol, serves as an unrelated analytical standard .

Feature Mazindol-d4 d,l-MBDB.HCl
Structural Class Tricyclic imidazo-isoindole Benzodiazepine derivative
Application Obesity drug monitoring Forensic toxicology (illicit drug analysis)
Deuterium Labeling Yes No

Analytical Context : While both are calibration standards, Mazindol-d4’s deuterium provides a unique advantage in correcting for ion suppression in complex biological samples, a feature absent in d,l-MBDB.HCl .

Research Findings and Challenges

  • Extraction Efficiency : Evidence highlights that incomplete extraction of substances from matrices (e.g., plasma) can skew quantification. Mazindol-d4 mitigates this by acting as a recovery control, accounting for losses during sample preparation .
  • Batch Variability: Differences in article composition (e.g., drug formulations) necessitate deuterated standards to normalize inter-batch analytical variability .
  • Metabolic Studies : Mazindol-d4’s stability under enzymatic conditions contrasts with its metabolite, which requires tailored extraction protocols to avoid degradation .

Biologische Aktivität

Mazindol-d4 is a deuterated derivative of mazindol, a sympathomimetic amine stimulant primarily recognized for its role in the pharmacological landscape. This compound exhibits significant biological activity through its mechanisms of action, which involve the modulation of neurotransmitter systems. This article provides an in-depth examination of the biological activity of mazindol-d4, including its mechanisms, applications in research and medicine, and relevant case studies.

Mazindol-d4 functions similarly to its non-deuterated counterpart by acting as a reuptake inhibitor for neurotransmitters, particularly norepinephrine and dopamine. The compound has a lower affinity for serotonin transporters. The inhibition of these transporters results in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced alertness, increased heart rate, and appetite suppression.

  • Reuptake Inhibition Potency :
    • Norepinephrine: Ki3.2nMK_i\approx 3.2\,\text{nM}
    • Dopamine: Ki27.6nMK_i\approx 27.6\,\text{nM}
    • Serotonin: Ki153nMK_i\approx 153\,\text{nM} .

Applications in Research and Medicine

Mazindol-d4 is widely utilized across various scientific fields due to its unique properties:

  • Analytical Chemistry : It serves as an internal standard for quantifying mazindol in biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
  • Pharmacokinetics : It is employed in studies examining the metabolism and pharmacokinetics of mazindol, allowing researchers to understand how the drug is processed within the body .
  • Clinical Toxicology : Mazindol-d4 is used to monitor drug levels in biological samples during forensic analysis .

Study on Dopamine Receptor Interaction

Recent research has highlighted the interaction of mazindol-d4 with dopamine receptors. A study demonstrated that mazindol-d4 acts as a partial agonist at D2-like receptors, exhibiting significant effects on adenylate cyclase activity and cyclic AMP (cAMP) formation. This study found that mazindol-d4 had diminished potency compared to its unmodified form but still effectively modulated receptor activity .

CompoundReceptor TypePotency Change (fold)
Mazindol-d4D2R731.9-fold decrease
MazindolD2RBaseline

Pharmacological Characterization

Another investigation focused on the pharmacological properties of mazindol-d4 concerning its effects on monoamine uptake transporters. The study reported that both mazindol and its deuterated form displayed similar inhibition profiles at norepinephrine and dopamine transporters, reinforcing their potential as therapeutic agents for conditions like attention deficit hyperactivity disorder (ADHD) and obesity .

Summary Table of Biological Activities

Activity TypeDescription
Neurotransmitter InhibitionInhibits reuptake of norepinephrine and dopamine; less effect on serotonin
Clinical ApplicationsUsed in pharmacokinetic studies, clinical toxicology, and as an internal standard in research
Research FindingsDemonstrated partial agonist activity at dopamine receptors; potential implications for ADHD

Q & A

Q. What are the methodological considerations for synthesizing Mazindol-d4 with isotopic purity suitable for pharmacokinetic studies?

Synthesis of deuterated compounds like Mazindol-d4 requires rigorous control of reaction conditions (e.g., temperature, solvent purity, and deuterium source stability). Isotopic purity (>98%) is critical for minimizing interference in mass spectrometry analyses. Researchers should employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to validate isotopic incorporation and purity . Parallel synthesis trials with varying catalyst systems (e.g., Pd/C vs. PtO₂) can optimize yield and reduce byproducts .

Q. How should researchers design controlled experiments to assess Mazindol-d4’s stability under physiological pH conditions?

Stability studies must simulate physiological environments (pH 1.2–7.4) using buffered solutions. Accelerated degradation tests (e.g., 40°C for 14 days) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify degradation products. Control experiments should include non-deuterated Mazindol to benchmark degradation kinetics and validate deuterium’s stabilizing effect .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Mazindol-d4 animal studies?

Non-linear regression models (e.g., sigmoidal Emax) are suitable for dose-response analysis. Researchers must account for inter-subject variability by using mixed-effects models and report confidence intervals for EC₅₀ values. Data normalization to baseline measurements (e.g., locomotor activity in rodent models) reduces noise .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy outcomes for Mazindol-d4?

Discrepancies often arise from differences in protein binding or metabolic clearance between models. To address this:

  • Compare free drug concentrations (unbound fraction) across systems using equilibrium dialysis.
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and receptor occupancy .
  • Validate findings with positron emission tomography (PET) imaging in live tissue to confirm target engagement .

Q. What experimental strategies optimize the detection of Mazindol-d4’s metabolites in complex biological matrices?

High-resolution metabolomics workflows (e.g., UPLC-QTOF-MS) coupled with isotopic pattern recognition algorithms can distinguish endogenous compounds from deuterated metabolites. Researchers should:

  • Use stable isotope-labeled internal standards for quantification.
  • Apply multivariate analysis (PCA or OPLS-DA) to identify metabolite clusters correlated with pharmacological activity .

Q. How should researchers design a double-blind, placebo-controlled study to evaluate Mazindol-d4’s cognitive effects while minimizing bias?

  • Randomization: Stratify participants by baseline cognitive scores (e.g., MoCA) to ensure balanced groups.
  • Blinding: Use third-party compounding pharmacies to prepare identical Mazindol-d4 and placebo formulations.
  • Endpoint Selection: Combine objective measures (e.g., fMRI during cognitive tasks) with validated subjective scales (e.g., ADAS-Cog) .

Q. What analytical frameworks are effective for reconciling conflicting data on Mazindol-d4’s selectivity for monoamine transporters?

  • Perform radioligand displacement assays with [³H]-labeled substrates (e.g., dopamine, norepinephrine) across multiple cell lines (e.g., HEK293 vs. primary neurons).
  • Apply Schild regression analysis to quantify competitive antagonism and assess non-competitive binding artifacts.
  • Cross-validate findings using CRISPR-edited transporter knockouts to isolate target effects .

Methodological Guidance for Data Reporting

Q. How should researchers present conflicting pharmacokinetic parameters in Mazindol-d4 studies to ensure transparency?

  • Use forest plots to visualize inter-study variability in parameters like t1/2t_{1/2} or CmaxC_{\text{max}}.
  • Disclose methodological differences (e.g., sampling intervals, bioanalytical assays) in supplementary tables.
  • Apply the EQUATOR Network’s guidelines (e.g., STROBE for observational studies) to standardize reporting .

Q. What steps are critical for validating Mazindol-d4’s analytical methods per ICH Q2(R1) guidelines?

  • Demonstrate specificity via forced degradation studies (heat, light, oxidation).
  • Establish linearity (r2>0.995r^2 > 0.995) across the expected concentration range (1–200 ng/mL).
  • Validate precision (CV < 15%) and accuracy (85–115% recovery) using spiked matrix samples .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate batch-to-batch variability in Mazindol-d4 synthesis for multi-center trials?

  • Implement Good Manufacturing Practice (GMP)-like protocols for small-scale synthesis.
  • Share raw spectral data (NMR, HRMS) via open-access repositories to enable cross-validation.
  • Use consensus reference standards from organizations like the USP to harmonize assays .

Q. What strategies ensure ethical compliance when using Mazindol-d4 in vulnerable populations (e.g., pediatric or geriatric cohorts)?

  • Conduct pre-trial pharmacokinetic modeling to minimize overdose risks.
  • Establish independent data monitoring boards (DMBs) to review adverse events.
  • Adopt WHO’s ethical guidelines for biomarker collection in longitudinal studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.